Dasatinib Dimeric Impurity
Description
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Structure
2D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZXQDFDIASAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2N12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105409 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-61-9 | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Identifying Critical Method Attributes Cmas and Critical Method Parameters Cmps Critical Method Attributes Cmas Are the Performance Characteristics of the Method That Must Be Met to Ensure It is Suitable for Its Intended Purpose.semanticscholar.orgfor the Analysis of the Dasatinib Dimeric Impurity, These Often Include Resolution Between the Impurity Peak and the Dasatinib Peak, Peak Symmetry Tailing Factor , and Retention Time.acs.org
Critical Method Parameters (CMPs) are the method variables that can significantly impact the CMAs. semanticscholar.org A risk assessment, often visualized using an Ishikawa (fishbone) diagram, is performed to identify potential CMPs. nih.govsemanticscholar.org For HPLC/UHPLC methods used for Dasatinib impurity analysis, these parameters frequently include:
Mobile phase composition (e.g., pH of the aqueous buffer, type and proportion of organic solvent). nih.govrjptonline.org
Stationary phase characteristics (e.g., column type, particle size). innovareacademics.inresearchgate.net
Instrumental settings (e.g., column temperature, flow rate, gradient slope). nih.govnih.gov
Design of Experiments Doe and Method Optimizationdesign of Experiments Doe is a Powerful Statistical Tool Used to Systematically Investigate the Relationships Between the Identified Cmps and the Resulting Cmas.rjptonline.orgnih.govby Performing a Series of Experiments Where Multiple Parameters Are Varied Simultaneously, Researchers Can Build a Comprehensive Understanding of the Method S Performance Across a Range of Conditions.
For instance, in the development of an HPLC method for Dasatinib, a factorial or Box-Behnken design might be used to study how changes in mobile phase pH and acetonitrile (B52724) concentration affect the resolution and peak shape of the dimeric impurity. rjptonline.orgresearchgate.net
| Critical Method Parameter (CMP) Investigated | Levels/Ranges Studied | Critical Method Attribute (CMA) Affected | Reference |
|---|---|---|---|
| Mobile Phase pH | 2.6, 3.2, 4.0, 6.8 | Resolution, Peak Tailing | nih.gov |
| Acetonitrile Concentration (%) | 50:50 (Acetonitrile:Water) | Retention Time, Selectivity | rjptonline.org |
| Column Temperature (°C) | 30 ± 2 | Resolution, Peak Shape | nih.gov |
| Flow Rate (mL/min) | 0.40 - 1.0 | Analysis Time, Resolution | nih.govresearchgate.net |
Method Validation and Lifecycle Managementonce the Optimal Operating Conditions Within the Modr Are Selected, the Method is Fully Validated According to Ich Q2 R1 Guidelines.researchgate.netinnovareacademics.inthis Validation Confirms Its Suitability for Routine Use by Assessing Parameters Like Specificity, Linearity, Accuracy, Precision, and Robustness.rjptonline.orgthe Qbd Approach Results in a Highly Robust and Reliable Analytical Method for Quantifying the Dasatinib Dimeric Impurity.acs.org
Optimized Chromatographic Conditions for Dasatinib Impurity Analysis using QbD
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Column | Zorbax RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | innovareacademics.inresearchgate.net |
| Mobile Phase A | 0.1% v/v Trifluoroacetic Acid in Water | researchgate.net |
| Mobile Phase B | Acetonitrile (B52724) | researchgate.net |
| Elution Mode | Gradient | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 297 nm or 315 nm | rjptonline.orgnih.gov |
| Column Temperature | 25 °C | nih.gov |
By employing QbD principles, pharmaceutical manufacturers can develop highly effective analytical control strategies. These robust methods are essential for monitoring and controlling the levels of the Dasatinib Dimeric Impurity, ensuring the final drug substance consistently meets the stringent quality and purity standards required. nih.govrjptonline.org
Regulatory Landscape and Quality Management of Dimeric Impurities
Compliance with International Council for Harmonisation (ICH) Guidelines for New Drug Substances
The ICH has established a series of guidelines to ensure the quality of pharmaceutical products. For impurities in new drug substances like Dasatinib, the ICH Q3A and M7 guidelines are of particular importance. biotech-spain.comjpionline.org Adherence to these guidelines is essential for regulatory submissions and to safeguard public health. biotech-spain.comresearchgate.net
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. premier-research.comich.org This guidance is crucial for controlling organic impurities, which include by-products, intermediates, and degradation products that may arise during the manufacturing process and storage of Dasatinib. biotech-spain.comjpionline.org The complex synthetic pathway of Dasatinib necessitates strict control of impurities to meet the standards set by ICH Q3A. veeprho.com
Reporting and Identification Thresholds for Impurities
ICH Q3A establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org These thresholds are critical for determining the level of scrutiny an impurity requires.
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. biotech-spain.comich.org For new drug substances, any impurity at or above this threshold must be documented. jpionline.org
Identification Threshold: If an impurity exceeds this higher threshold, its chemical structure must be determined. biotech-spain.comich.org
The specific thresholds are tiered based on the maximum daily dose. For instance, if the maximum daily dose is less than or equal to 2 grams, the reporting threshold is 0.05%, and the identification threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. ich.org If the dose exceeds 2 g/day , the qualification threshold is lowered to 0.05%. nih.gov
Table 1: ICH Q3A Thresholds for Reporting and Identification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold |
|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% |
| > 2 g/day | 0.03% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. ich.org
Qualification Requirements for Individual Impurities
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org When an impurity level surpasses the qualification threshold, a comprehensive toxicological assessment is necessary to justify its presence. biotech-spain.comjpionline.org The qualification threshold is the level above which an impurity must be justified from a safety perspective. ich.org
An impurity is considered qualified if:
It has been adequately evaluated in safety and/or clinical studies. ich.org
It is a significant metabolite in animal and/or human studies. kobia.kr
If an impurity is not qualified, further studies may be required, which could include in vitro and in vivo toxicology studies. premier-research.com The decision to qualify an impurity is often guided by a decision tree approach provided in the ICH Q3A guideline. jpionline.org
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities (as applicable to general impurity control frameworks)
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eufda.gov While ICH Q3A and Q3B provide guidance for most impurities, ICH M7 offers a framework for those that are DNA reactive. fda.govshimadzu.com.cn This guideline is applicable throughout all stages of clinical development. premier-research.com
The M7 guideline provides a practical framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. shimadzu.com.cn It emphasizes a risk-based approach to limit potential carcinogenic risk. europa.eu Unless an impurity's concentration is below the Threshold of Toxicological Concern (TTC), it should be evaluated for mutagenicity. premier-research.com The TTC can vary depending on the duration of clinical treatment. premier-research.com For certain mutagenic impurities, ICH M7 establishes Permissible Daily Exposures (PDEs). premier-research.com
Role of Reference Standards in Impurity Analysis and Control
Reference standards play a critical role in the accurate identification, quantification, and control of impurities. They are highly characterized materials used as a benchmark for routine analysis.
Synthesis and Characterization of Dasatinib Dimeric Impurity Reference Material
The synthesis and characterization of a this compound reference standard are essential for its reliable detection and control in the drug substance. cleanchemlab.com Several suppliers offer certified reference standards for this compound, identified by CAS No. 910297-61-9. cleanchemlab.comsynthinkchemicals.comlgcstandards.comsimsonpharma.compharmaffiliates.com
The synthesis of the reference material involves a controlled chemical process designed to produce the dimeric structure. Following synthesis, a comprehensive characterization is performed to confirm its identity and purity. This characterization typically includes a suite of analytical techniques:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard. lgcstandards.com A developed HPLC method can be used for routine testing and stability analysis of Dasatinib, separating the dimeric impurity from the main compound and other related substances. ijsr.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula C36H34Cl2N12O2S2 and molecular weight of 801.77 g/mol . synthinkchemicals.comsimsonpharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed chemical structure of the molecule. scispace.comijprajournal.com NMR can also be used to distinguish between monomeric and dimeric impurities. scispace.com
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. ijprajournal.com
The availability of a well-characterized reference standard for this compound is fundamental for pharmaceutical manufacturers to develop and validate analytical methods for impurity monitoring, ensuring that the levels of this impurity in Dasatinib drug substance are maintained within the acceptable limits set by regulatory authorities. cleanchemlab.com
Application in Analytical Method Development, Validation, and Quality Control
The this compound is a critical reference standard used in the pharmaceutical industry to ensure the quality and purity of Dasatinib, an active pharmaceutical ingredient (API). aquigenbio.comsynzeal.com Its application is essential throughout the lifecycle of the drug product, from development to commercial production, particularly in analytical method development, validation, and routine quality control (QC). cleanchemlab.comclearsynth.comaxios-research.com
Analytical Method Development: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the this compound reference standard is used to establish the method's specificity. journaljpri.comijsr.net Researchers develop separation techniques capable of distinguishing the main Dasatinib peak from peaks corresponding to all potential impurities, including the dimeric form. ijsr.netnih.gov The goal is to achieve good resolution between Dasatinib and its dimer, ensuring the method can accurately detect and quantify this specific impurity. ijsr.net Method development involves optimizing various parameters, such as the stationary phase (column), mobile phase composition, pH, flow rate, and column temperature, to ensure a clear separation. ijsr.netresearchgate.net
Method Validation: Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove its suitability for its intended purpose. nih.gov The this compound plays a pivotal role in this validation process. aquigenbio.comcleanchemlab.com It is used to assess key validation parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its impurities. journaljpri.com
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the dimeric impurity over a specified range. journaljpri.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the dimeric impurity that can be reliably detected and quantified, respectively. journaljpri.com
Accuracy: Assessing the closeness of the test results to the true value by spiking known amounts of the dimeric impurity standard into the sample matrix. journaljpri.com
Precision: Evaluating the method's reproducibility through repeated analyses of a single sample, ensuring consistent results. ijsr.net
The availability of a well-characterized this compound standard, often with a detailed Certificate of Analysis (COA), is crucial for these validation activities and is a requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comcleanchemlab.com
Table 1: Role of this compound in Analytical Procedures
| Stage | Application of this compound Standard | Objective |
|---|---|---|
| Method Development | Used to optimize separation conditions (e.g., in HPLC). | To ensure the analytical method can distinguish and resolve Dasatinib from its dimeric impurity. ijsr.net |
| Method Validation | Employed to determine specificity, linearity, accuracy, precision, LOD, and LOQ. | To confirm the method is reliable, reproducible, and fit for its intended purpose as per ICH guidelines. synzeal.comnih.gov |
| Quality Control (QC) | Used as a reference marker in routine batch release and stability testing. | To identify and quantify the dimeric impurity in the final drug substance, ensuring it does not exceed specified limits. cleanchemlab.comdaicelpharmastandards.com |
Quality Control: In a QC laboratory setting, the this compound standard is used for the routine analysis of API batches. cleanchemlab.comaxios-research.com It serves as a reference point to confirm the identity and concentration of any dimeric impurity present in the manufactured Dasatinib. daicelpharmastandards.com This is a critical step for batch release, ensuring that each batch meets the stringent purity and quality standards set by regulatory authorities. sarvbiolabs.comhpfb-dgpsa.ca Furthermore, it is used in stability studies to monitor any increase in the level of the dimer over time, which could indicate degradation of the drug substance. synzeal.com
Table 2: Example Parameters for a Validated RP-HPLC Method for Dasatinib and its Impurities
| Parameter | Specification | Source |
|---|---|---|
| Column | Inertsil ODS-3V, 150mm x 4.6mm, 5µm | ijsr.net |
| Mobile Phase | Gradient elution with a phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724). | ijsr.net |
| Flow Rate | 1.0 mL/min | journaljpri.comijsr.net |
| Column Temperature | 50°C | ijsr.net |
| UV Detection | 315 nm | ijsr.net |
| System Suitability | Resolution between Dasatinib and Dimer of Dasatinib not less than 2.0. | ijsr.net |
| LOD & LOQ | Impurity-specific, e.g., 0.222 & 0.073 µg/mL for Impurity-F. | journaljpri.com |
Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing
Good Manufacturing Practices (GMP) are a set of principles and procedures that ensure pharmaceutical products are consistently produced and controlled according to established quality standards. who.intnetpharmalab.es The control of impurities, such as the this compound, is a fundamental aspect of GMP. sarvbiolabs.com Adherence to GMP is a legal requirement and is essential for ensuring the final drug product's quality and purity. who.int
The implementation of GMP to manage the this compound involves a comprehensive quality system that addresses all aspects of production and control. canada.caeuropa.eu This begins with the manufacturing process itself, which must be designed and controlled to minimize the formation of impurities. synthinkchemicals.com This includes defining and controlling the "API Starting Material" and subsequent processing steps where the dimeric impurity could potentially form. europa.eu
Key elements of GMP for controlling the this compound include:
Process Validation: Manufacturing processes are rigorously validated to confirm they consistently produce Dasatinib that meets its specifications, including the limits for the dimeric impurity. netpharmalab.es
In-Process Controls: Monitoring critical process parameters during manufacturing to ensure the process remains in a state of control and does not lead to an increase in impurity levels. synthinkchemicals.com
Quality Control of Materials: Testing raw materials, intermediates, and the final API against established specifications to identify and quantify the this compound. canada.ca
Documentation and Records: Maintaining detailed and accurate records of all manufacturing and control activities provides traceability and evidence that procedures were followed and that batches meet the required standards. netpharmalab.es
Impurity Profiling: The impurity profile of the API is established and compared against reference profiles or historical data to detect any changes resulting from modifications in the manufacturing process. europa.eu Impurities reported in regulatory submissions must be within recommended limits or qualified. hpfb-dgpsa.ca
Facilities and equipment involved in production must be designed, maintained, and operated to prevent contamination and errors. netpharmalab.es All personnel must be qualified and trained in GMP principles. canada.ca The quality unit holds the ultimate responsibility for approving or rejecting all materials and ensuring that all procedures related to quality are followed, thereby preventing the release of any batch that fails to meet the stringent specifications for impurities like the Dasatinib Dimer. europa.eu
| Change Control | Any changes to the manufacturing process are carefully evaluated to assess their potential impact on the impurity profile, including the dimeric impurity. europa.eu |
Q & A
Q. What computational approaches predict degradation pathways leading to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
